molecular formula C12H6F6N4O2 B1410527 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinamide CAS No. 1823183-19-2

3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinamide

Cat. No.: B1410527
CAS No.: 1823183-19-2
M. Wt: 352.19 g/mol
InChI Key: AALCMWJDNXIVCG-UHFFFAOYSA-N
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Description

3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinamide is a compound that features both pyrimidine and picolinamide moieties, each substituted with trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinamide typically involves multi-step organic reactions. The starting materials often include trifluoromethyl-substituted pyrimidine and picolinamide derivatives. Key steps in the synthesis may involve:

    Nucleophilic substitution: reactions to introduce the trifluoromethyl groups.

    Cyclization: reactions to form the pyrimidine ring.

    Amidation: reactions to attach the picolinamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for understanding how these groups influence molecular interactions and stability.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce drugs with specific therapeutic effects, particularly in areas like oncology and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and pesticides. Its trifluoromethyl groups enhance the stability and efficacy of these products.

Mechanism of Action

The mechanism of action of 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrimidines and picolinamides. Examples include:

  • 4-(trifluoromethyl)pyrimidine-2-carboxamide
  • 5-(trifluoromethyl)picolinic acid
  • 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine

Uniqueness

What sets 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinamide apart is its dual trifluoromethyl substitution on both the pyrimidine and picolinamide moieties. This unique structure can lead to distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]-5-(trifluoromethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6N4O2/c13-11(14,15)5-1-6(9(10(19)24)20-3-5)22-4-21-7(2-8(22)23)12(16,17)18/h1-4H,(H2,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALCMWJDNXIVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N2C=NC(=CC2=O)C(F)(F)F)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001121063
Record name 2-Pyridinecarboxamide, 3-[6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823183-19-2
Record name 2-Pyridinecarboxamide, 3-[6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823183-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxamide, 3-[6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinamide
Reactant of Route 2
Reactant of Route 2
3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinamide
Reactant of Route 3
3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinamide
Reactant of Route 4
3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinamide
Reactant of Route 5
3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinamide
Reactant of Route 6
3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinamide

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